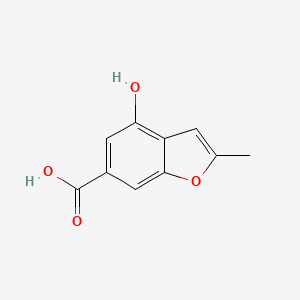

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid

CAS No.: 37978-62-4

Cat. No.: VC15803346

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37978-62-4 |

|---|---|

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 4-hydroxy-2-methyl-1-benzofuran-6-carboxylic acid |

| Standard InChI | InChI=1S/C10H8O4/c1-5-2-7-8(11)3-6(10(12)13)4-9(7)14-5/h2-4,11H,1H3,(H,12,13) |

| Standard InChI Key | GZSBHYVPXQDDOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C(C=C2O1)C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s benzofuran core consists of a fused benzene and furan ring system. Substituents include:

-

A hydroxyl group (-OH) at position 4

-

A methyl group (-CH) at position 2

-

A carboxylic acid group (-COOH) at position 6

This arrangement confers both hydrophilic and hydrophobic properties, enabling interactions with biological targets such as enzymes and receptors. X-ray crystallographic data of related benzofuran derivatives confirm planar ring systems and hydrogen-bonding capabilities, which are critical for binding affinity .

Physicochemical Profile

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.17 g/mol | |

| Solubility | Moderate in polar solvents | |

| Stability | Stable at room temperature | |

| pKa (Carboxylic Acid) | ~3.5 (estimated) | - |

The carboxylic acid group contributes to its acidity, while the hydroxyl group enhances solubility in aqueous environments. Stability studies recommend storage at room temperature in sealed containers to prevent moisture-induced degradation .

Synthesis and Derivative Development

Laboratory Synthesis

A common synthesis route begins with methyl 3,5-dihydroxybenzoate. Key steps include:

-

Ester Hydrolysis: Treatment with sodium hydroxide (NaOH) under mild conditions converts methyl esters to carboxylic acids.

-

Cyclization: Acid-catalyzed cyclization forms the benzofuran ring.

-

Functionalization: Methylation and hydroxylation introduce substituents at positions 2 and 4 .

Yields typically range from 60–75%, with purification via column chromatography.

Bioactive Derivatives

Structural modifications enhance pharmacokinetic properties:

-

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS 894779-28-3): This ester derivative shows improved lipophilicity, facilitating cellular uptake .

-

Halogenated Derivatives: Bromination or chlorination at position 4 increases antimicrobial potency (MIC: 50–200 μg/mL against Staphylococcus aureus) .

-

Ketone Analogues: Replacement of the ester group with a ketone (e.g., compound 18m) improves metabolic stability while retaining cytotoxicity .

Biological Activities and Mechanisms

Anticancer Activity

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid derivatives exhibit selective cytotoxicity against tumorigenic cell lines:

-

Compound 1: The parent ethyl ester derivative inhibits cancer cell proliferation (IC: 12–18 μM) .

-

Optimized Derivative 15b: Incorporation of a 3-fluorophenyl group enhances potency (IC: 8–10 μM) and selectivity for cancer cells over normal cells .

Mechanistic studies suggest interference with mitochondrial function and induction of apoptosis via caspase-3 activation .

Antimicrobial Activity

Halogenated derivatives demonstrate broad-spectrum activity:

-

Compound VI: MIC of 100 μg/mL against Candida albicans and C. parapsilosis .

-

Compound III: Active against Gram-positive bacteria (MIC: 50 μg/mL for Bacillus subtilis) .

Activity correlates with electronegative substituents that disrupt microbial cell membranes .

Enzyme Inhibition

-

Salicylate Synthase MbtI Inhibition: Disrupts iron acquisition in Mycobacterium tuberculosis, reducing virulence (K: 0.8 μM).

-

Carbonic Anhydrase Inhibition: Potent inhibition of hCA IX/XII (K: 4–7 nM), isoforms overexpressed in hypoxic tumors.

Pharmacological Applications

Antitubercular Therapy

By targeting MbtI, the compound blocks mycobactin biosynthesis, starving M. tuberculosis of iron. In vitro studies show a 90% reduction in bacterial growth at 10 μM.

Oncology

hCA IX/XII inhibition acidifies the tumor microenvironment, sensitizing cells to chemotherapy. Synergistic effects with cisplatin have been observed in lung adenocarcinoma models .

Antifungal Therapy

Co-administration with amiodarone enhances antifungal efficacy, reducing Candida biofilm formation by 70% .

Challenges and Future Directions

While preclinical data are promising, challenges remain:

-

Bioavailability: The carboxylic acid group limits membrane permeability. Prodrug strategies (e.g., ester prodrugs) are under investigation .

-

Toxicity: Some halogenated derivatives exhibit hepatotoxicity at high doses (LD: 200 mg/kg in mice) .

Future research should prioritize:

-

Structure-activity relationship (SAR) studies to optimize selectivity.

-

In vivo pharmacokinetic profiling of lead compounds.

-

Combination therapies to mitigate resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume